molecular formula C10H8N2O2 B1580555 1-(2-Nitrophenyl)pyrrole CAS No. 33265-60-0

1-(2-Nitrophenyl)pyrrole

Cat. No.: B1580555
CAS No.: 33265-60-0
M. Wt: 188.18 g/mol
InChI Key: UQNRTIQURQZGKL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)pyrrole is an organic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol It is characterized by a pyrrole ring substituted with a nitrophenyl group at the second position

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)pyrrole typically involves the condensation of 2-nitrobenzaldehyde with pyrrole under acidic conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with 2-nitroaniline in the presence of a catalyst such as iron(III) chloride . The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Nitrophenyl)pyrrole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-(2-aminophenyl)pyrrole, while electrophilic substitution can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

Scientific Research Applications

The applications of 1-(2-nitrophenyl)pyrrole can be categorized into several key areas:

Organic Synthesis

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it suitable for creating heterocycles and other functionalized compounds.
  • Reactivity : The nitro group can be reduced to form amines, which can further participate in diverse organic transformations.

Biological Applications

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against resistant bacterial strains, making them candidates for new antibiotics .
  • Anticancer Potential : Studies have demonstrated that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and interference with tubulin polymerization. Specific derivatives have shown promising results against various cancer cell lines, indicating their potential as anticancer agents .

Medicinal Chemistry

  • Drug Development : The compound's biological activities make it a lead candidate in drug discovery. Its derivatives are being explored for their potential as therapeutic agents targeting various diseases, including cancer and bacterial infections .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which is critical for understanding its mechanism of action in biological systems .

Material Science

  • High-Performance Materials : Due to its thermal stability and electronic properties, this compound is utilized in the development of advanced materials such as polymers and conductive materials. Its unique structural features contribute to enhanced performance in these applications.

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyrrole derivatives demonstrated that specific modifications to the this compound structure enhanced cytotoxicity against breast cancer cell lines. The research highlighted structure-activity relationships (SAR) that are pivotal for developing effective anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various nitrophenylpyrrole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that some compounds exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Data Table

Application AreaSpecific Use CasesKey Findings
Organic SynthesisBuilding blocks for heterocyclesUseful in creating complex organic structures
Biological ActivityAntimicrobial and anticancer propertiesEffective against resistant bacteria and cancer cells
Medicinal ChemistryLead compound in drug discoveryPotential therapeutic agents targeting multiple diseases
Material ScienceDevelopment of polymers and conductive materialsEnhanced thermal stability and electronic properties

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)pyrrole and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The pyrrole ring can interact with biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

1-(2-Nitrophenyl)pyrrole can be compared with other nitrophenyl-substituted heterocycles, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Nitrophenyl)pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a nitrophenyl group. The presence of the nitro group enhances the compound's electron-withdrawing properties, which can influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction often involves the formation of covalent bonds with thiol groups in proteins, leading to a decrease in enzymatic activity.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its derivatives have shown potent activity against various bacterial strains, including resistant strains .

Antimicrobial Properties

Numerous studies have focused on the antimicrobial potential of this compound and its derivatives. For instance:

  • In vitro Studies : A study demonstrated that derivatives of this compound showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Resistance Mechanism : The compound's efficacy against resistant strains suggests a novel mechanism of action that could help combat antibiotic resistance .

Anticancer Activity

This compound has also been explored for its anticancer properties:

  • Tubulin Polymerization Inhibition : Similar pyrrole derivatives have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. This suggests that this compound could potentially interfere with cancer cell proliferation .
  • Case Studies : In studies involving various cancer cell lines, compounds related to this compound demonstrated significant cytotoxic effects, leading researchers to investigate their use as chemotherapeutic agents .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

CompoundBiological ActivityMIC (μg/mL)Notes
This compoundAntibacterial, Anticancer3.12 - 12.5Effective against resistant strains
N-PhenylmaleimideEnzyme inhibitionN/ALacks nitro group
N-EthylmaleimideProtein modificationN/AUsed in studying protein function
Pyrrolyl Benzamide DerivativesAntibacterial3.125Lead for creating effective antibacterial agents

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Drug Development : Given its antimicrobial and anticancer properties, further exploration into the synthesis of new derivatives could lead to effective drugs targeting resistant infections and cancer.
  • Mechanistic Studies : Detailed studies on the molecular mechanisms through which this compound exerts its effects are needed to optimize its therapeutic potential.
  • Agricultural Applications : Investigating the use of this compound in agricultural settings could provide insights into its efficacy as a pesticide or herbicide.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(2-Nitrophenyl)pyrrole, and what parameters are critical for optimizing yield and purity?

The synthesis of this compound typically involves coupling reactions, such as Knoevenagel condensation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for aryl coupling .
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nitro group stability and reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assigns substituent positions on the pyrrole and nitrophenyl rings. For example, nitro group deshielding shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and pyrrole N–H (3400 cm⁻¹) groups .
  • Mass spectrometry (EI/ESI) : Validates molecular weight (e.g., m/z 189 for [M+H]⁺) and fragmentation patterns .

Q. What are the known biological activities of this compound derivatives?

Derivatives exhibit:

  • Antileishmanial activity : Inhibition of Leishmania protozoans via nitro group reduction to cytotoxic intermediates (IC₅₀ ~10–50 µM) .
  • Enzyme inhibition : Interaction with heme-containing enzymes (e.g., cytochrome P450) due to electron-deficient aromatic systems .

Advanced Questions

Q. How can computational methods predict the reactivity and stability of this compound in different solvents?

  • DFT calculations : Optimize molecular geometry and predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
  • Solvent modeling : COSMO-RS simulations evaluate solvation effects on stability. Polar solvents stabilize the nitro group via dipole interactions .
  • Transition state analysis : Predicts reaction pathways (e.g., nitro reduction kinetics) using Gaussian or ORCA software .

Q. How do substituent effects on the pyrrole ring influence the compound’s biological activity?

  • Electron-withdrawing groups (EWGs) : Nitro groups enhance redox activity, enabling bioreductive activation in parasitic models .
  • Steric effects : Bulky substituents at the pyrrole 2-position hinder target binding (e.g., 20% reduced activity with methyl groups) .
  • Comparative studies : Analogues with fluorophenyl or methylpyrrole groups show reduced antileishmanial efficacy, highlighting nitro’s critical role .

Q. What strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Parameter optimization : Re-evaluate catalyst loading (5–10 mol% Pd) and reaction time (12–24 hr) to address reproducibility issues .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
  • Cross-validation : Compare methods (e.g., microwave-assisted vs. traditional heating) to isolate yield discrepancies caused by heating uniformity .

Properties

IUPAC Name

1-(2-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNRTIQURQZGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334407
Record name 1-(2-Nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33265-60-0
Record name 1-(2-Nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.37 g (9.9 mmol) 2-nitro-anilin and 1.3 ml (11 mmol) of 2,5-dimethoxy-tetrahydrofuran was refluxed for 1 hour in 20 ml acetic acid. The reaction mixture was evaporated and the residue was diluted in EtOAc and washed with water, NaHCO3 (sat.), water, and then dried over Na2SO4. The solvent was evaporated and 1.8 g (96%) of 1a was obtained as an oil.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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